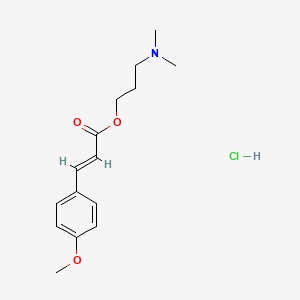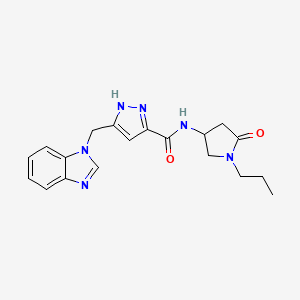![molecular formula C16H23NOS B5371241 1-[2-(propylthio)benzoyl]azepane](/img/structure/B5371241.png)
1-[2-(propylthio)benzoyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(propylthio)benzoyl]azepane, also known as PBA, is a chemical compound that has been widely studied for its potential use in scientific research. PBA is a member of the benzoylazepane family of compounds, which are known for their ability to modulate protein-protein interactions.
Mécanisme D'action
The mechanism of action of 1-[2-(propylthio)benzoyl]azepane is not fully understood, but it is believed to involve the modulation of protein-protein interactions. This compound has been shown to bind to specific sites on proteins, altering their conformation and stabilizing them in their proper folded state.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its chaperone activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(propylthio)benzoyl]azepane in lab experiments is its ability to stabilize misfolded proteins, making them easier to study. This compound is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of researchers working with this compound.
Orientations Futures
There are several future directions for research on 1-[2-(propylthio)benzoyl]azepane. One area of interest is the development of this compound-based therapeutics for protein misfolding diseases. Another area of research is the exploration of this compound's anti-inflammatory and antioxidant properties for the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-[2-(propylthio)benzoyl]azepane is a complex process that involves several steps. One common method for synthesizing this compound is through the reaction of 2-(propylthio)benzoic acid with azepane in the presence of a catalyst. This reaction produces this compound as the final product.
Applications De Recherche Scientifique
1-[2-(propylthio)benzoyl]azepane has been studied extensively for its potential use in scientific research. One area of research where this compound has shown promise is in the field of protein misfolding diseases, such as cystic fibrosis and Alzheimer's disease. This compound has been shown to act as a chaperone molecule, helping to stabilize misfolded proteins and prevent their aggregation.
Propriétés
IUPAC Name |
azepan-1-yl-(2-propylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-2-13-19-15-10-6-5-9-14(15)16(18)17-11-7-3-4-8-12-17/h5-6,9-10H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUWXAOVCJSPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5371160.png)
![methyl 7-(2,3-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5371167.png)
![4-{[4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371184.png)
![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371193.png)
![{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5371205.png)

![[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B5371219.png)
![4-(2,3-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5371226.png)
![(3aR*,7aS*)-2-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5371234.png)

![4-chloro-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5371249.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5371254.png)

![2-chloro-4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5371276.png)